4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid is systematically identified under IUPAC rules as 3-[(2,5-dimethylphenyl)carbamoyl]propanoic acid . This nomenclature reflects its structural components: a butanoic acid backbone substituted at the fourth carbon with an amino group linked to a 2,5-dimethylphenyl ring. The numbering begins at the carboxylic acid group (-COOH), positioning the amide functionality (-CONH-) at the third carbon and the aromatic substituents at the second and fifth positions of the phenyl ring.
Alternative naming conventions include 4-(2,5-dimethylanilino)-4-oxobutanoic acid , emphasizing the aniline-derived substituent. The molecular formula is C₁₂H₁₅NO₃ , with a molar mass of 221.25 g/mol . The systematic name ensures unambiguous identification across chemical databases, distinguishing it from isomers such as 4-[(3,5-dimethylphenyl)amino]-4-oxobutanoic acid, which features methyl groups at the third and fifth positions of the phenyl ring.
Molecular Geometry Analysis via X-ray Crystallography
X-ray crystallographic studies of N-(2,5-dimethylphenyl)succinamic acid monohydrate , a closely related compound, reveal key structural features. The molecule adopts a planar conformation in the solid state, with bond lengths and angles critical to its stability (Table 1).
| Parameter | Value |
|---|---|
| C=O (amide) bond length | 1.225 Å |
| C=O (carboxylic acid) length | 1.207 Å |
| N–H···O hydrogen bond length | 2.892 Å |
| Dihedral angle (amide-COO) | 67.76° |
The amide hydrogen forms a syn conformation with the ortho-methyl group and anti to the meta-methyl group on the phenyl ring. The carboxylic acid group exhibits a syn arrangement between the C=O and O–H bonds, facilitating intermolecular hydrogen bonding. Water molecules in the crystal lattice bridge three succinamic acid molecules via O–H···O and N–H···O interactions, forming infinite chains.
Conformational Studies Using Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into the gas-phase conformational preferences of this compound. The lowest-energy conformation aligns with crystallographic data, showing:
- A gauche arrangement between the amide and carboxylic acid groups (dihedral angle ≈ 68°).
- Stabilization via intramolecular hydrogen bonding between the amide N–H and carbonyl oxygen (distance ≈ 2.05 Å).
Vibrational frequency analysis matches experimental IR spectra, with key modes including:
- ν(O–H) (carboxylic acid): 2500–3000 cm⁻¹ (broad).
- ν(C=O) (amide): 1680 cm⁻¹.
- ν(C=O) (acid): 1720 cm⁻¹.
Comparisons between theoretical and experimental bond lengths show deviations < 0.02 Å, validating the DFT model.
Comparative Analysis with Related 4-Oxobutanoic Acid Derivatives
Structural variations among 4-oxobutanoic acid derivatives significantly influence their physicochemical properties (Table 2).
The 2,5-dimethylphenyl derivative exhibits stronger hydrogen bonding than its 3,5-dimethyl counterpart due to steric effects favoring optimal amide-carboxylic acid alignment. Chlorine substituents, as in the 2,4-dichloro analog, introduce halogen bonding but reduce solubility. These differences highlight the role of substituent positioning in modulating crystal packing and reactivity.
Properties
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQXQRTGNBUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2,5-dimethylaniline with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid and its derivatives. These compounds exhibit activity against a range of pathogenic bacteria and fungi, particularly those resistant to conventional treatments.
Case Studies and Findings
- Gram-positive Bacteria : Compounds derived from this compound demonstrated notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a derivative showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus strains harboring the mecA gene, indicating strong antimicrobial potential against multidrug-resistant pathogens .
- Broad-spectrum Antifungal Activity : The compound also exhibited antifungal properties against drug-resistant Candida strains. One study reported that specific derivatives displayed better activity than fluconazole against Candida auris, showcasing the compound's potential as a novel antifungal agent .
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3h | S. aureus | 8 | Effective |
| 9f | C. auris | <64 | Superior to fluconazole |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, revealing promising results.
Case Studies and Findings
- Caco-2 Cells : In vitro studies demonstrated that certain derivatives significantly reduced the viability of Caco-2 colorectal adenocarcinoma cells by approximately 39.8% compared to untreated controls. This suggests a selective action of these compounds on specific cancer types .
- A549 Cells : While some compounds showed limited activity against A549 human pulmonary adenocarcinoma cells, others exhibited enhanced effects when modified with additional functional groups. For example, a derivative with a chromenon-3-yl substitution significantly increased anticancer activity against both A549 and Caco-2 cells .
| Compound | Cell Line | Viability Reduction (%) | Significant Activity |
|---|---|---|---|
| 1 | Caco-2 | 39.8 | Yes |
| 3k | A549/Caco-2 | 40.2 | Yes |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have also been investigated, indicating their potential in treating inflammatory conditions.
Case Studies and Findings
Research has shown that specific derivatives possess pronounced anti-inflammatory effects in various models. For instance, one study reported significant reductions in inflammation markers when tested in vitro . These findings suggest that modifications to the base structure can enhance anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of succinamic acid derivatives are highly influenced by substituent positions and electronic characteristics. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic Acid and Analogs
Biological Activity
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid, also known by its chemical formula C12H15NO3, is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 2,5-dimethylphenyl group attached to an amino group, which is further connected to a butanoic acid moiety. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is thought to involve interaction with various enzymes and receptors . The compound may modulate enzyme activity, leading to altered metabolic pathways. For instance, it has been suggested that it can inhibit specific enzymes involved in cellular metabolism, which may contribute to its antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, one study reported a significant reduction in the viability of Caco-2 cells (a model for human intestinal epithelium) when treated with derivatives of this compound .
Anticancer Activity
The compound has also been investigated for its anticancer potential . It has shown effectiveness against several cancer cell lines, including:
- Caco-2 (colorectal cancer)
- A549 (lung cancer)
In particular, modifications to the structure have enhanced its anticancer activity significantly .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study assessed the efficacy of this compound against various Gram-negative bacteria. Results indicated that the compound significantly reduced bacterial viability compared to control groups .
- Anticancer Efficacy : Another research effort focused on the anticancer properties of this compound. It was found that certain structural modifications led to increased cytotoxicity against Caco-2 cells with p-values indicating statistical significance (p < 0.001) .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may act by inhibiting specific metabolic pathways crucial for cancer cell survival .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid | Moderate | Low |
| 4-[(3,5-Dimethylphenyl)amino]-4-oxobutanoic acid | Low | Moderate |
The unique positioning of the dimethyl groups on the phenyl ring in this compound appears to enhance its reactivity and biological efficacy compared to other positional isomers .
Q & A
Q. Basic
- ¹H NMR : Confirms the presence of methyl groups (δ ~2.25–2.35 ppm for aromatic CH₃), amide NH (δ ~8.5–9.5 ppm), and carboxylic protons (δ ~9.8–10.2 ppm) .
- X-ray crystallography : Resolves tautomeric forms (e.g., anti-Saytzeff tautomer) and hydrogen-bonding networks. For example, O—H⋯O and N—H⋯O interactions form dimeric chains, as observed in related amides . SHELX programs (e.g., SHELXL) are standard for refinement, leveraging high-resolution data to resolve bond lengths (e.g., N–C=O at 1.354 Å) .
What are common impurities during synthesis, and how are they mitigated?
Q. Basic
- Methanol residues : Detected via ¹H NMR (δ ~3.3–3.7 ppm for OCH₃) and removed by vacuum drying intermediates .
- Incomplete acylation : Identified by unreacted maleic anhydride peaks (δ ~6.3–6.5 ppm for vinyl protons). Recrystallization from methanol-toluene (1:1) improves purity, yielding >85% in optimized protocols .
How do electronic effects of the 2,5-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitutions?
Advanced
The electron-donating methyl groups enhance the aromatic ring’s electron density, reducing electrophilicity at the carbonyl carbon. Computational analysis (e.g., Multiwfn ) can map electrostatic potential surfaces, showing decreased positive charge at the carbonyl compared to electron-withdrawing substituents (e.g., fluorine) . This steric and electronic profile favors reactions with strong nucleophiles (e.g., amines) under basic conditions, as seen in hydrazide derivatives . Comparative studies with fluorophenyl analogs (IC₅₀ differences) suggest substituent effects on bioactivity .
What computational methods predict the tautomeric behavior of this compound in different solvents?
Q. Advanced
- Wavefunction analysis (Multiwfn) : Evaluates electron localization function (ELF) and bond critical points to identify tautomeric preferences (e.g., keto-enol equilibrium) .
- Solvent modeling : Polar solvents (e.g., water) stabilize the enol form via H-bonding, while nonpolar solvents favor the keto form. X-ray data (e.g., anti-Saytzeff tautomer in crystals) validate computational predictions .
How does the compound interact with biological targets like KYN-3-OHase, and how does its IC₅₀ compare to analogs?
Advanced
The compound’s amide group may act as a hydrogen-bond donor to enzyme active sites. Comparative analysis with fluorinated analogs (e.g., 4-Fluorophenylacetic acid, IC₅₀ = 15.0 µM) suggests lower potency due to reduced electronegativity, but methyl groups may improve lipophilicity and membrane penetration . Enzymatic assays (e.g., fluorescence-based inhibition studies) and molecular docking (using programs like AutoDock) can quantify binding affinity and guide SAR optimization .
What advanced strategies resolve contradictions in reported synthetic yields (e.g., 87% vs. lower yields)?
Q. Advanced
- Reaction optimization : Varying solvent polarity (e.g., acetone vs. DMF) and catalyst load (AlCl₃ stoichiometry) improves reproducibility .
- Kinetic studies : Monitoring reaction progress via in-situ IR spectroscopy identifies intermediate phases, ensuring complete acylation .
- Crystallographic validation : Resolving crystal structures confirms product identity and detects polymorphic variations affecting yield calculations .
How can the compound’s potential as a pharmaceutical intermediate be evaluated?
Q. Advanced
- Metabolic stability assays : Liver microsome studies assess CYP450-mediated degradation.
- Toxicity profiling : Ames tests for mutagenicity and cytotoxicity screens (e.g., MTT assay on HEK293 cells) .
- Derivatization : Synthesis of ester prodrugs (e.g., tert-butyl esters) enhances bioavailability, as demonstrated for related 4-oxobutanoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
